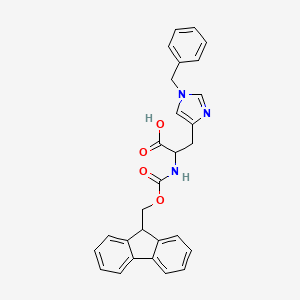

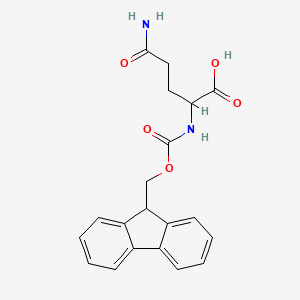

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is 368.13722174 g/mol and the complexity rating of the compound is 545. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334303. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Construction

Fmoc-functionalized amino acids, including Fmoc-DL-Gln-OH, have been used to construct hydrogels . These hydrogels find a wide range of applications in various fields. The importance of an additional Fmoc-moiety in the hydrogelation of double Fmoc-functionalized L-lysine has been demonstrated .

pH-Controlled Ambidextrous Gelation

Fmoc-DL-Gln-OH exhibits pH-controlled ambidextrous gelation, which is significant among the gelators . This means it can form gels in both acidic and basic conditions, making it versatile for various applications.

High Thermal Stability

Fmoc-DL-Gln-OH hydrogels exhibit high thermal stability, even at low minimum hydrogelation concentration . This makes them suitable for applications that require stability under high-temperature conditions.

Thixotropic Property

Fmoc-DL-Gln-OH hydrogels exhibit thixotropic properties . This means they become less viscous over time when shaken or stressed, which is reversible. This property is useful in applications where the material needs to flow under pressure but remain stable otherwise.

Dye Removal Properties

Fmoc-DL-Gln-OH hydrogels have been shown to have dye removal properties . This could be useful in wastewater treatment or other applications where dye or color removal is required.

Drug Delivery

Peptide-based hydrogels, which can be constructed using Fmoc-DL-Gln-OH, are suitable for drug delivery applications . They are biocompatible and can be used to deliver drugs in a controlled manner.

Diagnostic Tools for Imaging

Peptide-based hydrogels, such as those made with Fmoc-DL-Gln-OH, can also be used as diagnostic tools for imaging . They can provide a biocompatible medium that enhances the contrast and quality of medical images.

Cell Viability

Fmoc-DL-Gln-OH hydrogels have been shown to maintain cell viability to the selected cell type . This makes them suitable for applications in tissue engineering and regenerative medicine.

Mechanism of Action

Target of Action

Fmoc-DL-Gln-OH, also known as N-alpha-Fmoc-L-glutamine, Fmoc-Dap(Ac)-OH, or 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amine groups present in the peptide chain .

Mode of Action

Fmoc-DL-Gln-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the peptide synthesis process .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-DL-Gln-OH is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It’s important to note that the compound is typically stored at a temperature of 2-8°c to maintain its stability .

Result of Action

The result of the action of Fmoc-DL-Gln-OH is the successful synthesis of peptides with the desired sequence. By protecting the amine groups during synthesis, Fmoc-DL-Gln-OH prevents unwanted side reactions, ensuring the correct formation of peptide bonds .

Action Environment

The action of Fmoc-DL-Gln-OH is influenced by several environmental factors. For instance, the compound is base-labile, meaning it is sensitive to basic conditions . Additionally, the temperature at which the compound is stored can affect its stability . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-DL-Gln-OH in peptide synthesis.

properties

IUPAC Name |

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868057 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid | |

CAS RN |

71989-20-3 | |

| Record name | N(alpha)-Fluorenylmethoxycarbonylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71989-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)